molecular formula C9H12FN B1343152 1-(2-Fluorophenyl)propan-1-amine CAS No. 473249-01-3

1-(2-Fluorophenyl)propan-1-amine

Cat. No.: B1343152
CAS No.: 473249-01-3
M. Wt: 153.2 g/mol
InChI Key: CQTLDYYIWIOAAV-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)propan-1-amine is a chemical compound belonging to the class of substituted amphetamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical and physical properties

Biochemical Analysis

Biochemical Properties

1-(2-Fluorophenyl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamines. This compound acts as a substrate for MAO, leading to the production of metabolites that can influence neurotransmitter levels in the brain. Additionally, it interacts with the serotonin transporter (SERT) and the dopamine transporter (DAT), affecting the reuptake of these neurotransmitters and thereby modulating their levels in the synaptic cleft .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the release of dopamine and serotonin in neuronal cells, which can lead to enhanced neurotransmission and altered mood states . Furthermore, it affects the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to the serotonin and dopamine transporters, inhibiting their function and leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition is achieved through competitive binding, where this compound competes with endogenous neurotransmitters for transporter binding sites. Additionally, it may also inhibit the activity of monoamine oxidase, further contributing to elevated neurotransmitter levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it may undergo degradation when exposed to extreme temperatures or prolonged storage . Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as altered receptor sensitivity and neurotransmitter release patterns . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance locomotor activity and increase alertness in rodents . At higher doses, it can induce hyperactivity, stereotypic behaviors, and even neurotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit significant behavioral changes. Additionally, high doses of this compound can lead to adverse effects such as increased blood pressure and heart rate .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites can then undergo phase II reactions, such as glucuronidation or sulfation, to form more water-soluble conjugates that are excreted from the body . The involvement of specific enzymes and cofactors in these metabolic pathways highlights the complexity of the compound’s metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by the serotonin and dopamine transporters, leading to its accumulation in specific neuronal populations . The distribution of this compound is influenced by its lipophilicity, which facilitates its passage through cell membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells . It may also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with ammonia or an amine. For instance, 2-fluorobenzyl chloride can be reacted with ammonia under controlled conditions to yield this compound . Another method involves the reduction of a corresponding nitro compound or the reductive amination of a ketone precursor .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTLDYYIWIOAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593785
Record name 1-(2-Fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473249-01-3
Record name 1-(2-Fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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